molecular formula C18H21N3O3S B2970515 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 361478-07-1

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2970515
CAS No.: 361478-07-1
M. Wt: 359.44
InChI Key: WOZITPZKOSYICF-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with structural similarities to 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile often play a crucial role in the synthesis of pharmaceuticals. These entities can serve as key intermediates or building blocks in the development of drugs targeting a range of diseases. For example, the introduction of nitrophenyl groups and sulfanyl functionalities into heterocyclic frameworks is a common strategy in medicinal chemistry for enhancing drug properties such as bioavailability, potency, and selectivity (Balani et al., 1995).

Biological Studies and Mechanism of Action

Nitrophenyl derivatives are often studied for their biological activities, including their roles as inhibitors or activators of specific biochemical pathways. Research into compounds containing nitrophenyl and sulfanyl groups has contributed to understanding mechanisms of action at the molecular level, potentially leading to therapeutic applications in conditions like cancer, neurodegenerative diseases, and infectious diseases. Studies focusing on oxidative stress and inflammation, for example, have identified nitrophenyl-containing compounds as markers or modulators of these processes, offering insights into disease pathology and treatment strategies (Beal et al., 1997).

Analytical Chemistry Applications

In the realm of analytical chemistry, specific functional groups within complex molecules like this compound can serve as analytical markers. These markers are useful in the development of detection methods for studying biological samples, environmental monitoring, and quality control in pharmaceutical manufacturing. The presence of distinct functional groups enables the application of spectroscopic, chromatographic, and electrochemical techniques for sensitive and selective analysis (Jones et al., 2005).

Environmental Impact and Toxicology

Research into the environmental impact and toxicology of chemical compounds, including those with nitrophenyl and sulfanyl groups, is crucial for assessing safety and regulatory compliance. Studies on the biodegradation, bioaccumulation, and toxicological profiles of these compounds help in understanding their environmental fate and potential health risks. This research is essential for developing safer chemicals and for the remediation of contaminated environments (Koch & Angerer, 2007).

Properties

IUPAC Name

6-hexylsulfanyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-3-4-5-10-25-18-16(12-19)15(11-17(22)20-18)13-6-8-14(9-7-13)21(23)24/h6-9,15H,2-5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZITPZKOSYICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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